molecular formula C10H8N4S B7843722 6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine

6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine

Cat. No.: B7843722
M. Wt: 216.26 g/mol
InChI Key: ZMXWKNBPMUFSMV-UHFFFAOYSA-N
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Description

6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is a heterocyclic compound that features a fused ring system combining triazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . Another efficient method is a one-pot catalyst-free procedure at room temperature, involving the reaction of dibenzoylacetylene with triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The one-pot synthesis method is particularly advantageous for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. For instance, it may inhibit enzymes like carbonic anhydrase or cholinesterase, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is unique due to its specific arrangement of nitrogen and sulfur atoms within the fused ring system, which imparts distinct electronic and steric properties. These unique features contribute to its specific biological activities and make it a valuable compound for drug development .

Properties

IUPAC Name

6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-12-10-14(13-9)8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWKNBPMUFSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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